An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylazetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylazetidin-3-ol
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, which is highly sought after in modern drug design. Unlike more flexible aliphatic chains or larger ring systems, the constrained conformation of the azetidine ring can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom offers a handle for synthetic modification and can influence key pharmacokinetic properties such as solubility and metabolic stability. N-cyclohexylazetidin-3-ol is a representative member of this class, featuring a bulky, lipophilic cyclohexyl group on the nitrogen and a hydroxyl group at the 3-position, which can act as a hydrogen bond donor and acceptor. Understanding the physicochemical properties of this molecule is paramount for its potential application in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and other conditions where modulation of molecular polarity and lipophilicity is critical.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₉NO | Defines the elemental composition and molar mass. |
| Molecular Weight | 169.26 g/mol | Influences diffusion, bioavailability, and formulation. |
| pKa (most basic) | 9.5 ± 0.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | 1.8 ± 0.3 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes and its potential for off-target effects.[3] |
| Aqueous Solubility | -2.5 (logS) | A measure of how much of the compound will dissolve in water, critical for oral absorption and formulation. |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | Correlates with hydrogen bonding potential and is a key predictor of cell permeability.[4] |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. |
Synthesis and Structural Elucidation
A plausible synthetic route to N-cyclohexylazetidin-3-ol would involve the N-alkylation of azetidin-3-ol with cyclohexyl bromide or a reductive amination of azetidin-3-one with cyclohexylamine. A general workflow for its synthesis and characterization is outlined below.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of N-cyclohexylazetidin-3-ol.
Structural Elucidation and Purity Assessment
Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation.[5] Predicted ¹H NMR would show characteristic signals for the cyclohexyl protons, the azetidine ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be diagnostic of the connectivity.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight.[6] For N-cyclohexylazetidin-3-ol, the molecular ion peak (M+) would be expected at m/z 169. Fragmentation patterns, such as the loss of the cyclohexyl group, would provide further structural information.[7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, while C-N and C-O stretching vibrations would also be observable.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[7]
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[9]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.[10]
Determination of pKa (Potentiometric Titration)
The pKa is determined to understand the ionization state of the molecule at different pH values.
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Solution Preparation: A known concentration of N-cyclohexylazetidin-3-ol is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
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System Preparation: A solution of N-cyclohexylazetidin-3-ol is prepared in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.
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Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and water layers.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for the determination of key physicochemical properties.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-cyclohexylazetidin-3-ol, a molecule of interest in drug discovery due to its privileged azetidine scaffold. The provided data, although computationally derived, offers valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a practical guide for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical properties of N-cyclohexylazetidin-3-ol is an essential first step in unlocking its full therapeutic potential.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
-
Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Government Holkar Science College. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin-Madison. Retrieved from [Link]
-
3-Cyclopropylazetidin-3-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]
-
1-benzhydrylazetidin-3-ol Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (n.d.). MDPI. Retrieved from [Link]
-
1-Cyclopentylhexan-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3ß-HYDROXYCHOLEST-5-ENE HEMISUCCINATE, A STEROID COMPOUND. (n.d.). University of Nigeria, Nsukka. Retrieved from [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Prediction of chemical shift in NMR: A review. (2022). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of 1,3,4-Oxadiazoles Derived From 9-Fluorenone. (2013). Baghdad Science Journal. Retrieved from [Link]
-
Online Chemical Modeling Environment. (n.d.). OCHEM. Retrieved from [Link]
-
Chemicalize - Instant Cheminformatics Solutions. (n.d.). ChemAxon. Retrieved from [Link]
-
Chemical Properties on Demand. (n.d.). PSEforSPEED. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]
-
Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. (2024). PubMed. Retrieved from [Link]
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. CID 177817233 | C11H21NO | CID 177817233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
